Cas no 104-16-5 (1-(3-Chloropropyl)-4-methylpiperazine)

1-(3-Chloropropyl)-4-methylpiperazine is a versatile intermediate in organic synthesis, particularly valued for its reactive chloropropyl group and piperazine moiety. This compound is commonly employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals due to its ability to act as a bifunctional linker, facilitating the introduction of the 4-methylpiperazine group into target molecules. Its stability under standard handling conditions and compatibility with a range of reaction conditions make it a reliable choice for synthetic applications. The presence of both nucleophilic and electrophilic sites allows for selective functionalization, enhancing its utility in complex molecular architectures. Proper storage in a cool, dry environment is recommended to maintain its integrity.
1-(3-Chloropropyl)-4-methylpiperazine structure
104-16-5 structure
Product Name:1-(3-Chloropropyl)-4-methylpiperazine
CAS No:104-16-5
MF:C8H17ClN2
MW:176.686980962753
MDL:MFCD00067335
CID:35261
PubChem ID:66906
Update Time:2025-09-19

1-(3-Chloropropyl)-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Chloropropyl)-4-methylpiperazine
    • N-(3-Chloropropyl)-N'-methylpiperazine
    • 3-(4-Methylpiperazino)propyl chloride
    • 1-(3-chloro-propyl)-4-methyl-piperazine
    • n-methylpiperazinopropyl chloride
    • 1-Methyl-4-(3-chloropropyl)piperazine
    • 1-(3-chloropropyl)-4-methyl-piperazin
    • 1-(3-Chloroprop-1-yl)-4-methylpiperazine
    • 1-Chloro-3-(4-Methyl-1-piperazinyl)propane
    • DS-11946
    • 3-(4-Methyl-1-piperazinyl)propyl chloride
    • SCHEMBL167231
    • AKOS000265260
    • AE-848/33829046
    • W-206500
    • NS00023283
    • W-204526
    • MFCD00067335
    • AUERUDPETOKUPT-UHFFFAOYSA-N
    • 5-23-01-00141 (Beilstein Handbook Reference)
    • AB90755
    • Piperazine, 1-(3-chloropropyl)-4-methyl-
    • DTXSID90146204
    • EINECS 203-181-6
    • 1-Chloro-3-[4-Methylpiperazin-1yl]Propane
    • FT-0605620
    • 104-16-5
    • HM8PR2X8WU
    • BRN 0106074
    • STL129440
    • DB-025481
    • MDL: MFCD00067335
    • Inchi: 1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3
    • InChI Key: AUERUDPETOKUPT-UHFFFAOYSA-N
    • SMILES: ClCCCN1CCN(C)CC1

Computed Properties

  • Exact Mass: 176.10800
  • Monoisotopic Mass: 176.1080262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 100
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • Density: 1.015
  • Boiling Point: 243 ºC
  • Flash Point: 101 ºC
  • Refractive Index: 1.476
  • PSA: 6.48000
  • LogP: 0.73850

1-(3-Chloropropyl)-4-methylpiperazine Security Information

1-(3-Chloropropyl)-4-methylpiperazine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(3-Chloropropyl)-4-methylpiperazine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:104-16-5)1-(3-Chloropropyl)-4-methylpiperazine
Order Number:A1905
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:01
Price ($):359.0/1549.0
Email:sales@amadischem.com

1-(3-Chloropropyl)-4-methylpiperazine Related Literature

Additional information on 1-(3-Chloropropyl)-4-methylpiperazine

Introduction to 1-(3-Chloropropyl)-4-methylpiperazine (CAS No. 104-16-5)

1-(3-Chloropropyl)-4-methylpiperazine, identified by its CAS number 104-16-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its structural properties and potential applications in drug development. The compound features a methylpiperazine core, which is a common pharmacophore in many bioactive molecules, combined with a 3-chloropropyl side chain, contributing to its unique chemical behavior and biological interactions.

The molecular structure of 1-(3-Chloropropyl)-4-methylpiperazine consists of a six-membered aromatic ring containing nitrogen atoms at the 1 and 4 positions, with a methyl group at the 4-position and a chloropropyl group attached to the 3-position. This configuration imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. The presence of the chloro substituent enhances the compound's lipophilicity, making it more soluble in organic solvents and potentially facilitating its absorption in biological systems.

In recent years, 1-(3-Chloropropyl)-4-methylpiperazine has been studied for its potential role in the development of novel therapeutic agents. Its structural similarity to other piperazine derivatives used in pharmaceuticals suggests that it may exhibit similar pharmacological effects. For instance, piperazine-based compounds are known for their activity as antipsychotics, antidepressants, and antihistamines due to their ability to modulate neurotransmitter systems in the brain.

One of the most intriguing aspects of 1-(3-Chloropropyl)-4-methylpiperazine is its potential as an intermediate in synthesizing more complex molecules. Researchers have explored its use in creating derivatives with enhanced pharmacological properties. For example, modifications to the chloropropyl group or the methylpiperazine ring could lead to compounds with improved efficacy or reduced side effects. These studies often involve advanced synthetic techniques such as nucleophilic substitution reactions, where the chloro group is replaced with other functional groups to tailor the compound's behavior.

The compound's reactivity also makes it valuable in chemical research for developing new synthetic methodologies. The piperazine ring can participate in various chemical transformations, including cyclization reactions that form heterocyclic structures. These reactions are crucial for creating complex drug candidates that mimic natural bioactive molecules. The chloropropyl group further enhances these possibilities by serving as a versatile handle for further functionalization.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 1-(3-Chloropropyl)-4-methylpiperazine. Molecular docking studies and virtual screening techniques allow researchers to simulate interactions between this compound and target proteins, providing insights into its potential therapeutic applications. Such computational approaches are particularly useful for identifying lead compounds that can be optimized through iterative synthesis and testing.

In addition to its pharmaceutical applications, 1-(3-Chloropropyl)-4-methylpiperazine has shown promise in agricultural research. Piperazine derivatives are known to have insecticidal properties, and modifications to this structure could lead to novel crop protection agents. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly alternatives to traditional pesticides.

The synthesis of 1-(3-Chloropropyl)-4-methylpiperazine typically involves multi-step organic reactions starting from readily available precursors. One common route includes the alkylation of 4-methylpiperazine with 3-chloropropanol under basic conditions. This reaction proceeds efficiently due to the nucleophilic nature of the piperazine nitrogen atoms and the electrophilic character of the chloroalkane substrate. Purification techniques such as column chromatography are employed to isolate the desired product in high purity.

Quality control and analytical characterization are critical steps in ensuring the integrity of 1-(3-Chloropropyl)-4-methylpiperazine for research and industrial applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of the compound. These analytical methods provide detailed information about molecular connectivity, functional groups, and impurities, ensuring that the material meets stringent specifications.

The safety profile of 1-(3-Chloropropyl)-4-methylpiperazine is another important consideration in its handling and application. While not classified as a hazardous substance under standard regulations, proper laboratory practices should be followed when working with this compound. This includes using personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods to minimize exposure.

The future prospects for 1-(3-Chloropropyl)-4-methylpiperazine are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of biological systems continues to grow, so does the demand for innovative molecular tools like this piperazine derivative. Its versatility makes it a valuable asset in both academic research and industrial development pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:104-16-5)1-(3-Chloropropyl)-4-methylpiperazine
A1905
Purity:99%/99%
Quantity:5g/25g
Price ($):359.0/1549.0
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